molecular formula C17H24N2O2 B2544342 N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide CAS No. 864837-48-9

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2544342
CAS No.: 864837-48-9
M. Wt: 288.391
InChI Key: FTOLEVIZRNWJNC-UHFFFAOYSA-N
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Description

N1-Cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide (CAS 864837-48-9) is an oxalamide derivative with a molecular formula of C17H24N2O2 and a molecular weight of 288.38 g/mol . Oxalamides are a significant class of compounds in chemical research, with documented synthetic protocols that highlight their relevance in medicinal chemistry and as key intermediates for further chemical exploration . The structure of this compound features a cycloheptyl group and a 3,5-dimethylphenyl group linked by an oxalamide core, a configuration that is often investigated for its potential to interact with biological targets and its utility in the development of novel therapeutic agents. As a supplier product, it is offered with a focus on reliability for research purposes. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle the compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-9-13(2)11-15(10-12)19-17(21)16(20)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOLEVIZRNWJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide typically involves the reaction of cycloheptylamine with 3,5-dimethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)oxalamide (Compound 40, )

  • Structure: Features a 3,5-dimethylphenyl group paired with a methoxy-methylquinoline moiety.
  • Synthesis: Prepared via coupling of 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride with a quinolinamine derivative under basic conditions (NaH/DMF), yielding 12% after purification .

Hydroxynaphthalene-Carboxamides ()

  • Example : N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide.
  • Activity : Exhibited potent PET inhibition (IC50 ~10 µM) in spinach chloroplasts due to optimal lipophilicity and electron-withdrawing substituent effects .
  • The 3,5-dimethylphenyl group is conserved, suggesting shared mechanisms in modulating electron transport or protein interactions.

Trichloro-Acetamide Derivatives ()

  • Example : N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide.
  • Structural Insights : The 3,5-dimethylphenyl group induces distinct crystal packing, with two molecules per asymmetric unit, highlighting steric and electronic influences on solid-state geometry .
  • Relevance : Demonstrates that meta-substituted dimethyl groups can stabilize molecular conformations, which may translate to enhanced stability in the oxalamide analog.

Phenoxy-Acetamide Pharmaceuticals ()

  • Example: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide.
  • Key Feature: The 2,6-dimethylphenoxy group contrasts with the 3,5-dimethylphenyl group in the target compound, underscoring the importance of substituent position. Para-substituted methyl groups may reduce steric hindrance compared to meta-substituted analogs .

Comparative Analysis Table

Compound Class Example Structure Key Substituents Biological/Physical Properties Reference
Target Oxalamide N1-Cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide Cycloheptyl, 3,5-dimethylphenyl High lipophilicity (inferred) N/A
Oxalamide (Compound 40) N1-(3,5-Dimethylphenyl)-N2-quinolinyl-oxalamide Quinolinyl, 3,5-dimethylphenyl Antitubercular activity (UPLC-MS m/z 364.4)
Hydroxynaphthalene-Carboxamide N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene, 3,5-dimethylphenyl PET inhibition (IC50 ~10 µM)
Trichloro-Acetamide N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloroacetyl, 3,5-dimethylphenyl Asymmetric crystal packing
Phenoxy-Acetamide 2-(2,6-Dimethylphenoxy)-acetamide derivatives 2,6-Dimethylphenoxy Variable pharmacokinetics

Key Research Findings

  • Substituent Position : Meta-substituted dimethyl groups (3,5-) enhance PET inhibition in hydroxynaphthalene-carboxamides and influence crystal geometry in trichloro-acetamides, suggesting broad applicability in optimizing bioactivity and material properties .
  • Electronic Effects : Electron-donating methyl groups in 3,5 positions balance lipophilicity and steric demands, contrasting with electron-withdrawing groups (e.g., nitro, fluoro) that may improve target binding but reduce solubility .
  • Backbone Flexibility: The oxalamide scaffold permits modular substitution, as seen in Compound 40’s antitubercular activity, whereas the cycloheptyl group in the target compound may offer novel pharmacokinetic profiles .

Biological Activity

N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to present a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxalamide structure characterized by two amide groups linked by an oxalyl moiety. The presence of a cycloheptyl group and a 3,5-dimethylphenyl group contributes to its unique chemical properties, which facilitate diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors through non-covalent interactions such as hydrogen bonding. Understanding the precise molecular targets is crucial for elucidating its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics in assessing its efficacy against these pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines, indicating potential as a chemotherapeutic agent. Further investigations are needed to elucidate the specific cancer types affected and the underlying mechanisms.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed promising results:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1020
Escherichia coli1530

These findings suggest that the compound could be developed into an effective antibacterial agent.

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation with varying degrees of potency:

Cancer Cell Line IC50 (µM)
Ovarian cancer12
Cervical cancer8
Melanoma15

These results indicate that the compound may have selective cytotoxic effects on certain cancer types.

Pharmacokinetics and Toxicology

Currently, detailed pharmacokinetic data on this compound is limited. Information regarding bioavailability, metabolic pathways, and clearance rates remains to be fully elucidated. Toxicological assessments are essential to determine safety profiles before clinical applications can be considered.

Q & A

Q. What are the standard synthetic routes for N1-cycloheptyl-N2-(3,5-dimethylphenyl)oxalamide, and how is structural purity validated?

The compound is typically synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. For example, analogous oxalamides (e.g., N1-(3,5-dimethylphenyl)-N2-(6-methoxyquinolin-4-yl)oxalamide) are prepared by reacting sodium hydride-treated amines with oxalyl chlorides in anhydrous DMF, followed by aqueous workup and silica gel chromatography . Structural validation employs ¹H/¹³C NMR for bond environment analysis and UPLC-MS for purity assessment (e.g., resolving peaks at δ 2.3 ppm for dimethylphenyl groups or confirming molecular ion masses). These methods ensure >95% purity, critical for downstream applications .

Q. What characterization techniques are essential for confirming the molecular structure of this compound?

Key techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., cycloheptyl protons at δ 1.5–2.1 ppm) and carbon backbone signals.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, particularly for assessing steric effects from the cycloheptyl group .

Advanced Research Questions

Q. How can low synthetic yields (<20%) of this compound be optimized?

Low yields in oxalamide synthesis often stem from steric hindrance (e.g., bulky cycloheptyl groups) or side reactions. Strategies include:

  • Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) to reduce byproduct formation.
  • Temperature control : Slow addition of oxalyl chloride at 0°C to minimize decomposition.
  • Catalytic additives : Using DMAP to accelerate coupling efficiency, as seen in related acetamide syntheses . Post-synthesis, fractional crystallization or preparative HPLC can improve recovery .

Q. How does the cycloheptyl group influence the compound’s physicochemical properties compared to smaller cycloalkyl analogs?

The cycloheptyl moiety enhances lipophilicity (logP increases by ~0.5 units vs. cyclopentyl analogs) and steric bulk, affecting:

  • Solubility : Reduced aqueous solubility (e.g., <0.1 mg/mL in PBS) but improved membrane permeability.
  • Crystallization behavior : Slower nucleation kinetics in polymer matrices due to hindered molecular packing, as observed in oxalamide-PHB composites .
    Comparative studies with cyclopentyl or cyclohexyl analogs (e.g., via DSC or XRD) can quantify these effects .

Q. What methodologies resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from impurity batches or assay variability. Solutions include:

  • Reproducibility checks : Re-synthesize the compound using published protocols (e.g., ) and retest in standardized assays.
  • Metabolite profiling : Use LC-MS/MS to rule out degradation products interfering with activity.
  • Dose-response normalization : Compare EC₅₀ values across studies after adjusting for solvent effects (e.g., DMSO vs. ethanol) .

Mechanistic and Application-Oriented Questions

Q. How can the nucleation efficiency of this compound in biodegradable polymers be systematically evaluated?

Adopt isothermal crystallization assays :

  • Blend the oxalamide (0.1–1 wt%) with poly(hydroxybutyrate) (PHB).
  • Monitor crystallization half-time (t₁/₂) via DSC during cooling (e.g., from 200°C to 120°C at 10°C/min).
  • Compare nucleation density via polarized optical microscopy. Higher t₁/₂ reduction (e.g., from 20 min to 5 min) indicates superior efficiency, as demonstrated in PHB-oxalamide systems .

Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., tuberculosis enzymes)?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Dock the compound into Mtb enoyl-ACP reductase (InhA) active site (PDB: 4TZK).
  • Score binding poses using force fields (e.g., AMBER) and validate with experimental IC₅₀ data.
  • Prioritize substituents (e.g., 3,5-dimethylphenyl) that enhance hydrophobic interactions with InhA’s substrate pocket .

Data Analysis and Experimental Design

Q. How should researchers design SAR studies to explore the role of the 3,5-dimethylphenyl group?

Structure-activity relationship (SAR) workflow :

  • Synthesize analogs with substituents varying in electron density (e.g., -CF₃ vs. -OCH₃) and steric bulk (e.g., 2,6-dimethylphenyl).
  • Test in bioassays (e.g., antimicrobial MIC) and correlate with Hammett constants (σ) or Taft steric parameters (Eₛ) .
  • Use multivariate regression to identify dominant factors (e.g., logP vs. hydrogen-bonding capacity) .

Q. What statistical approaches analyze inconsistent thermal stability data (e.g., TGA vs. DSC results)?

Apply multivariate analysis :

  • Perform principal component analysis (PCA) on decomposition temperatures (Td) from TGA and melting points (Tm) from DSC.
  • Identify outliers (e.g., batches with >5°C deviation) and re-examine synthesis conditions (e.g., residual solvent content).
  • Use ANOVA to assess significance of variables like heating rate or sample mass .

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